
6-Fluoro-8-methylquinoline
Overview
Description
6-Fluoro-8-methylquinoline (CAS: 1150271-14-9) is a fluorinated quinoline derivative with the molecular formula C₁₀H₈FN and a molecular weight of 161.18 g/mol . Its structure features a fluorine atom at the 6-position and a methyl group at the 8-position of the quinoline backbone. Key physicochemical properties include a collision cross-section (CCS) of 130.9 Ų for the [M+H]+ ion, as determined by ion mobility spectrometry . This compound is commercially available with a purity of ≥98% and is utilized in pharmaceutical and agrochemical research due to its structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-8-methylquinoline typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of 6-methoxyquinoline, which can yield 6-fluoroquinoline derivatives . Another approach involves the Skraup synthesis, where 2-amino-5-fluorophenol is used as a starting material .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-8-methylquinoline undergoes various chemical reactions, including:
Electrophilic Substitution: This reaction is not highly selective, often resulting in a mixture of products such as 5-fluoroquinoline, 6-fluoroquinoline, and 8-fluoroquinoline.
Nucleophilic Substitution: This reaction involves the displacement of the fluorine atom by nucleophiles, leading to the formation of various substituted quinoline derivatives.
Oxidation and Reduction: These reactions can modify the quinoline ring, introducing functional groups that enhance the compound’s reactivity and biological activity.
Common Reagents and Conditions:
Electrophilic Substitution: Typically involves reagents like fluorine gas or fluorinating agents under controlled conditions.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for these transformations.
Major Products Formed: The major products formed from these reactions include various fluorinated quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
While a comprehensive article focusing solely on the applications of "6-Fluoro-8-methylquinoline" with extensive data tables and case studies is not available within the provided search results, information on related compounds can give insight into potential applications.
Here's what can be gathered from the search results:
Related Compounds and Their Applications:
-
8-Fluoro-4-hydroxy-2-methylquinoline:
- It is a fluorinated heterocyclic building block used in materials synthesis for OLEDs, DSSCs, and bioimaging .
- The compound has multi-functional groups that allow for reactions like nucleophilic substitution and enamine condensation with an aldehyde .
- Quinoline derivatives are typically used to synthesize dyes for dye-sensitized solar cells (DSSCs) and OLEDs because of their conjugated molecular structure. The energy gap of the molecule can be tuned effortlessly by functional group conversions .
- Derivatives of quinoline are often bioactive; for example, quinine is a well-known drug for malaria treatments. Active pharmaceutical ingredients can also be tailored into fluorescent bioimaging substances to monitor cell activities in vitro experiments .
-
5-Amino-6-fluoro-8-methylquinoline-2-carboxylic acid:
- It is a heterocyclic organic compound with a quinoline structure, including an amino group, a fluorine atom, and a carboxylic acid functional group.
- It has potential applications in medicinal chemistry and as a building block in the synthesis of various biologically active molecules .
- Research suggests that derivatives exhibit antibacterial properties .
-
Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate:
- It is a synthetic organic compound with a quinoline structure that incorporates a dimethylamino group and a fluorine atom.
- Applications include pharmaceutical development .
- Shows promising biological activities .
- 6-Fluoro-2-methylquinoline:
- 4-Chloro-6-fluoro-8-methylquinoline-3-carbonitrile:
- 6-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid:
Mechanism of Action
The mechanism of action of 6-Fluoro-8-methylquinoline involves its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 6-fluoro-8-methylquinoline with structurally analogous quinoline derivatives:
Key Observations:
- Lipophilicity: The methyl group in this compound increases lipophilicity compared to methoxy (6-fluoro-8-methoxyquinoline) or chloro (8-chloro-6-fluoroquinoline) substituents, influencing membrane permeability in biological systems .
- Solubility: Methoxy-substituted derivatives (e.g., 6-fluoro-8-methoxyquinoline) exhibit moderate solubility in polar solvents like acetone, whereas chloro-substituted analogs (e.g., 8-chloro-6-fluoroquinoline) are more soluble in organic solvents .
- Collision Cross-Section (CCS): The CCS of this compound suggests a compact molecular structure, which may correlate with efficient chromatographic separation in analytical workflows .
Antifungal and Antimicrobial Activity
- This compound: Demonstrates antifungal properties, likely due to fluorine’s electronegativity disrupting fungal enzyme systems. Its mode of action differs from 5- or 7-fluoroquinoline analogs, as substituent positions influence target binding .
- 6-Fluoro-2-methylquinoline: Substitution at the 2-position may reduce antifungal efficacy compared to 8-methyl derivatives, highlighting the importance of substituent positioning .
Biological Activity
6-Fluoro-8-methylquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a fluorine atom at the 6-position and a methyl group at the 8-position of the quinoline ring. This specific arrangement contributes to its unique biological activity profile. The molecular formula is with a molecular weight of approximately 165.17 g/mol.
Biological Activities
1. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Research has shown it to be effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibacterial agent.
2. Anticancer Properties
Several studies have investigated the anticancer potential of this compound derivatives. Notably, compounds derived from this structure have demonstrated antiproliferative activity against various cancer cell lines, including lung (H-460), colon (HT-29), liver (HepG2), and stomach (SGC-7901) cancer cells. For instance, derivatives with specific substitutions at the C-2 and C-4 positions have shown IC50 values ranging from 0.03 to 4.74 μM, indicating potent activity compared to standard chemotherapeutics like gefitinib .
3. Mechanism of Action
The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key enzymes in cellular pathways related to growth and survival in cancer cells. It may also interact with DNA or RNA, disrupting replication processes in microbial pathogens .
Case Study 1: Anticancer Activity
A study evaluated a series of quinoline derivatives, including this compound, for their antiproliferative effects on various cancer cell lines. The results highlighted that modifications at the C-2 position significantly impacted the potency of these compounds, with some exhibiting over 186-fold greater activity than gefitinib against certain cancer types .
Case Study 2: Antimicrobial Efficacy
Another study focused on assessing the antibacterial properties of this compound against multi-drug resistant strains of bacteria. The compound demonstrated notable effectiveness, particularly in inhibiting growth in Staphylococcus aureus and Escherichia coli, suggesting its potential for development into a therapeutic agent for resistant infections.
Comparative Analysis
The following table summarizes the biological activities and potency of various derivatives related to this compound:
Compound Name | Activity Type | IC50 Value (μM) | Notes |
---|---|---|---|
This compound | Anticancer | 0.03 - 4.74 | Effective against multiple cancer cell lines |
Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline | Antimicrobial | N/A | Broad-spectrum activity against bacteria |
Compound X (e.g., substituted derivative) | Anticancer | >10 | Less effective than parent compound |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Fluoro-8-methylquinoline, and how can reaction conditions be optimized for yield improvement?
- Methodology :
- Claisen-Schmidt Condensation : Utilize aromatic aldehydes and methyl ketones under basic conditions (e.g., NaOH) to construct the quinoline core. This method is adaptable for introducing fluorine and methyl groups at specific positions .
- Microwave-Assisted Synthesis : Optimize reaction time and temperature using microwave irradiation with KF·2H₂O as a fluorine source, which enhances reaction efficiency and reduces side products .
- Precursor Functionalization : Start with halogenated quinolines (e.g., 8-bromo-6-fluoroquinoline) and employ palladium-catalyzed cross-coupling for methyl group introduction .
- Key Parameters for Optimization :
Parameter | Impact on Yield |
---|---|
Catalyst (e.g., Pd(PPh₃)₄) | Reduces byproducts in cross-coupling |
Solvent (e.g., DMF vs. THF) | Affects reaction kinetics and solubility |
Temperature | Higher temps (80–120°C) improve fluorination efficiency |
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should researchers prioritize?
- Recommended Techniques :
- ¹H/¹³C NMR : Identify fluorine-induced deshielding effects (e.g., δ ~8.5 ppm for H-5 in quinoline) and methyl group signals (δ ~2.3 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 190.07) and fragmentation patterns .
- IR Spectroscopy : Detect C-F stretching vibrations (~1100 cm⁻¹) and C=O/C=N bands if functionalized .
- Critical Markers :
- Fluorine’s electron-withdrawing effect alters adjacent proton couplings.
- Methyl group position influences ring strain and resonance patterns.
Advanced Research Questions
Q. How does the substitution pattern (fluoro and methyl groups at positions 6 and 8) influence the biological activity of this compound compared to other quinoline derivatives?
- Structural-Activity Relationship (SAR) Insights :
- Fluorine at Position 6 : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity .
- Methyl at Position 8 : Steric hindrance may reduce off-target interactions with non-specific enzymes .
- Comparison with Analogues :
Compound | Substitution | Similarity Index | Bioactivity |
---|---|---|---|
4-Chloro-8-fluoro-2-methylquinoline | Cl (4), F (8), CH₃ (2) | 0.94 | Antibacterial |
6-Bromo-4-chloro-8-fluoroquinoline | Br (6), Cl (4), F (8) | 0.86 | Antifungal |
This compound | F (6), CH₃ (8) | N/A | Under investigation |
Q. What strategies can resolve contradictions in reported biological activity data of this compound derivatives across different studies?
- Root Causes of Discrepancies :
- Variability in bacterial strains (e.g., Gram-positive vs. Gram-negative).
- Differences in assay conditions (pH, solvent, incubation time).
- Resolution Strategies :
- Standardized Assays : Use CLSI/MICE guidelines for MIC determinations.
- Structural Confirmation : Ensure compound purity via HPLC and XRD to rule out isomer interference .
- Meta-Analysis : Cross-reference data with PubChem/DSSTox entries to identify outliers .
Q. How can researchers design experiments to investigate the enzyme inhibition mechanisms of this compound, particularly targeting bacterial DNA gyrase?
- Experimental Design :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with gyrase ATP-binding pockets. Prioritize residues Ser84 and Asp88 for mutagenesis studies .
- Fluorescence Quenching Assays : Monitor binding affinity via tryptophan fluorescence in gyrase B subunits .
- Resistance Profiling : Compare activity against wild-type vs. mutant (gyrA/gyrB) strains to identify target specificity .
- Key Parameters :
Assay | Metrics |
---|---|
IC₅₀ | Inhibitor concentration for 50% enzyme activity reduction |
Ki | Inhibition constant derived from Lineweaver-Burk plots |
Properties
IUPAC Name |
6-fluoro-8-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRNDEDVTKRERI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675026 | |
Record name | 6-Fluoro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-14-9 | |
Record name | 6-Fluoro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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